methyl]phosphonate](/img/structure/B3678929.png)
diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate
Overview
Description
Diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate, commonly known as DIPAM, is a phosphonate ester that has gained significant attention in the scientific community due to its potential applications in various fields. DIPAM has been extensively studied for its unique properties, including its ability to act as a cholinesterase inhibitor and its potential application as a nerve agent antidote.
Mechanism of Action
The mechanism of action of DIPAM involves its ability to inhibit the activity of acetylcholinesterase. DIPAM binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
DIPAM has been shown to have a variety of biochemical and physiological effects. In addition to its ability to act as a cholinesterase inhibitor, DIPAM has been shown to have antioxidant properties and can protect against oxidative stress. DIPAM has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
DIPAM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in research. Additionally, DIPAM has a well-defined mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase in various biological processes.
However, there are also limitations to the use of DIPAM in lab experiments. One limitation is that it is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, DIPAM can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DIPAM. One potential direction is to study its potential as a nerve agent antidote. DIPAM has been shown to be effective in protecting against the toxic effects of nerve agents such as sarin and VX, and further research could lead to the development of new antidotes for these agents.
Another potential direction for research is to study the effects of DIPAM on other biological processes. For example, DIPAM has been shown to have anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory drugs.
Conclusion
In conclusion, DIPAM is a phosphonate ester that has gained significant attention in the scientific community due to its potential applications in various fields. It has a well-defined mechanism of action as a cholinesterase inhibitor and has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research on DIPAM, including its potential as a nerve agent antidote and its effects on other biological processes.
Scientific Research Applications
DIPAM has been extensively studied for its potential applications in scientific research. One of the most significant applications of DIPAM is its ability to act as a cholinesterase inhibitor. Cholinesterase inhibitors are compounds that inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DIPAM can increase the levels of acetylcholine in the brain, which has been shown to improve cognitive function.
properties
IUPAC Name |
[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrNO5P/c1-9(2)20-22(18,21-10(3)4)13(19-14(16)17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPYJWTXMIWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)OC(=O)N)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrNO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromophenyl)-di(propan-2-yloxy)phosphorylmethyl] carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3678855.png)
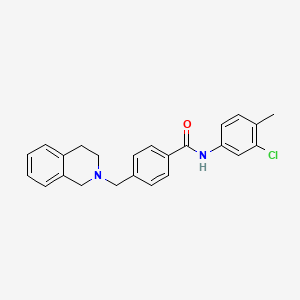
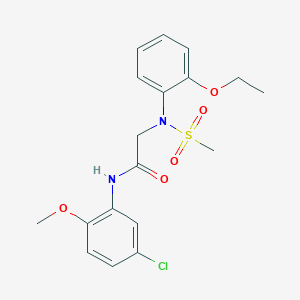
![3-bromo-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B3678871.png)

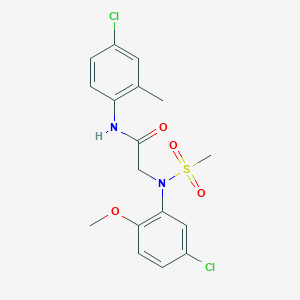
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B3678881.png)
![3-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3678882.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678884.png)
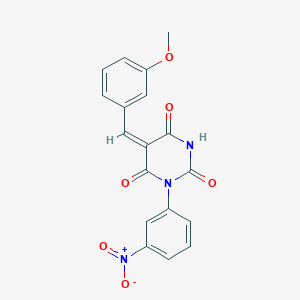
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3678898.png)
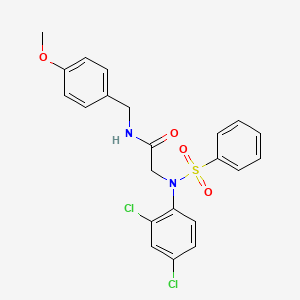

![2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3678932.png)